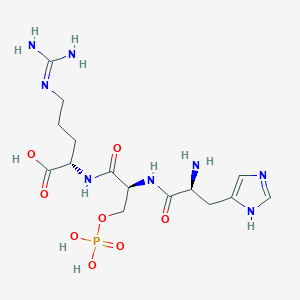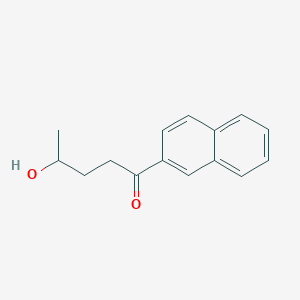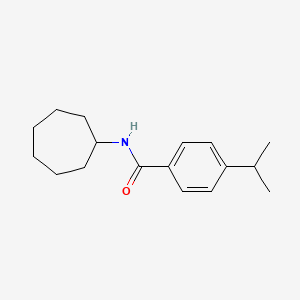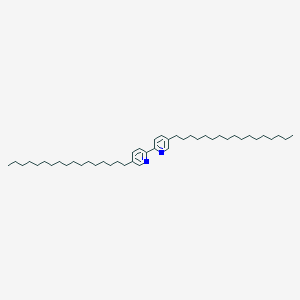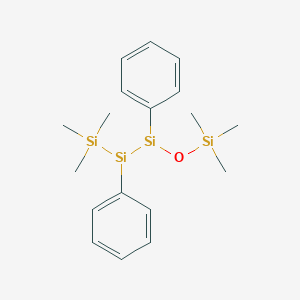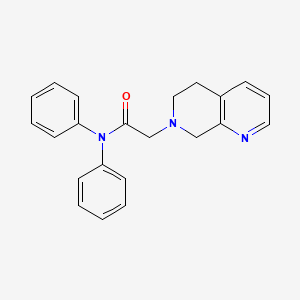![molecular formula C50H36N2 B14212338 3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole) CAS No. 663219-24-7](/img/structure/B14212338.png)
3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and two carbazole units, making it a significant molecule in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) typically involves Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Applications De Recherche Scientifique
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer agent.
Mécanisme D'action
The mechanism by which 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it facilitates electron transport through its conjugated system. In biological applications, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the carbazole units.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another carbazole-based compound with different substituents.
Uniqueness
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a biphenyl core with carbazole units, providing distinct electronic and optical properties that are advantageous in various applications .
Propriétés
Numéro CAS |
663219-24-7 |
|---|---|
Formule moléculaire |
C50H36N2 |
Poids moléculaire |
664.8 g/mol |
Nom IUPAC |
3-[3-methyl-4-[2-methyl-4-(9-phenylcarbazol-3-yl)phenyl]phenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H36N2/c1-33-29-35(37-23-27-49-45(31-37)43-17-9-11-19-47(43)51(49)39-13-5-3-6-14-39)21-25-41(33)42-26-22-36(30-34(42)2)38-24-28-50-46(32-38)44-18-10-12-20-48(44)52(50)40-15-7-4-8-16-40/h3-32H,1-2H3 |
Clé InChI |
FEZGYZQENZQWOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)C6=C(C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


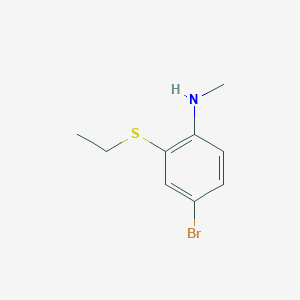
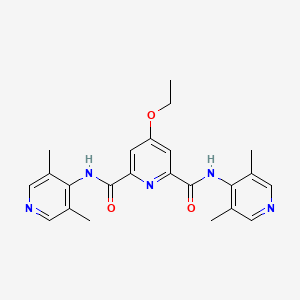
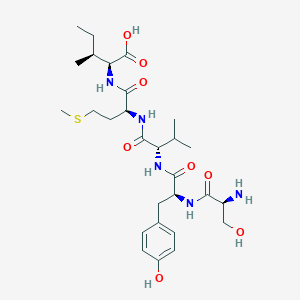
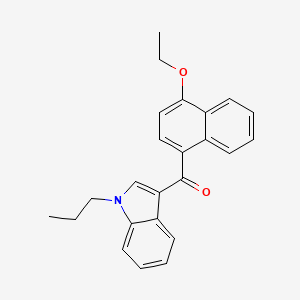
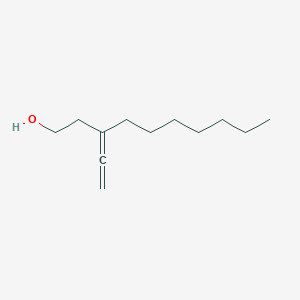
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
